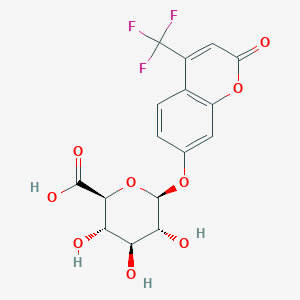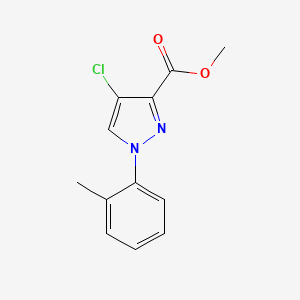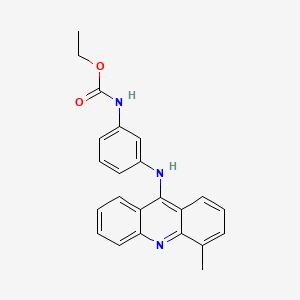
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of phenylalanine and histidine residues linked through an imidazole group, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the coupling reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide undergoes various chemical reactions, including:
Oxidation: The imidazole group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group may yield imidazole N-oxide derivatives, while reduction may result in the formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions, influencing enzyme activity or protein function. Additionally, the phenylalanine and histidine residues may interact with biological macromolecules, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanyl-L-phenylalanyl-N-(di-1H-imidazol-2-yl)methylglycinamide
- L-Phenylalanyl-L-histidylglycinamide
Uniqueness
L-Phenylalanyl-N-(di-1H-imidazoL-2-ylmethyl)-L-histidinamide is unique due to its specific combination of phenylalanine and histidine residues linked through an imidazole group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C22H25N9O2 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N-[bis(1H-imidazol-2-yl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H25N9O2/c23-16(10-14-4-2-1-3-5-14)22(33)31(17(19(24)32)11-15-12-25-13-30-15)18(20-26-6-7-27-20)21-28-8-9-29-21/h1-9,12-13,16-18H,10-11,23H2,(H2,24,32)(H,25,30)(H,26,27)(H,28,29)/t16-,17-/m0/s1 |
InChI-Schlüssel |
QBQTXVHTBYXUOL-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N([C@@H](CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C(CC2=CN=CN2)C(=O)N)C(C3=NC=CN3)C4=NC=CN4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


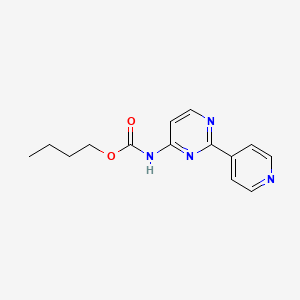
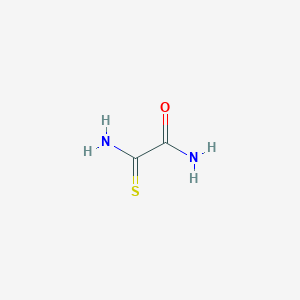

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
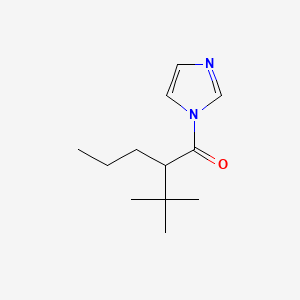
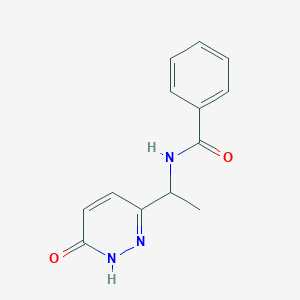
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(3,6-dibromo-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12931251.png)

![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)

